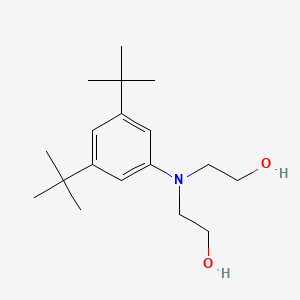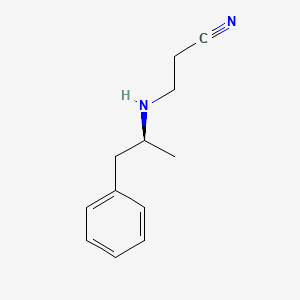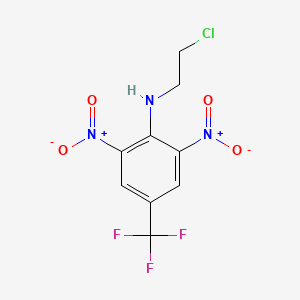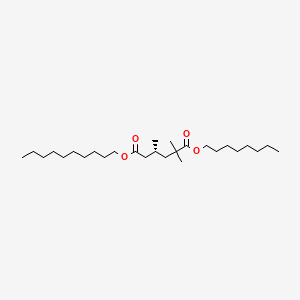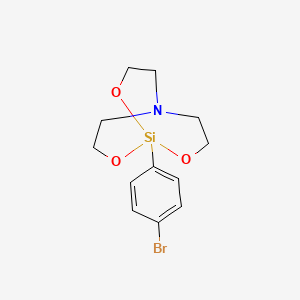
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-bromophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-bromophenyl)- is a complex organosilicon compound. This compound belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity
Métodos De Preparación
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-bromophenyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts HgX2, where X can be various substituents such as OCOMe, OCOCF3, OCOCCl3, SCN, or Br . This reaction yields the corresponding 1-substituted silatranes in good yields. The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane or toluene.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The silicon atom in the silatrane structure can undergo oxidation and reduction reactions, altering the oxidation state of silicon.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the silatrane structure.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-bromophenyl)- has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mecanismo De Acción
The mechanism by which 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-bromophenyl)- exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique tricyclic structure. The silicon atom in the silatrane structure can form strong bonds with oxygen and nitrogen atoms, facilitating interactions with biological molecules.
Comparación Con Compuestos Similares
Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-bromophenyl)- include:
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-: This compound has a phenyl group instead of a 4-bromophenyl group.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethenyl-: This compound has an ethenyl group instead of a 4-bromophenyl group.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(33
Propiedades
Número CAS |
86806-91-9 |
|---|---|
Fórmula molecular |
C12H16BrNO3Si |
Peso molecular |
330.25 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H16BrNO3Si/c13-11-1-3-12(4-2-11)18-15-8-5-14(6-9-16-18)7-10-17-18/h1-4H,5-10H2 |
Clave InChI |
MPTSAWPOTLZOST-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Si]2(OCCN1CCO2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



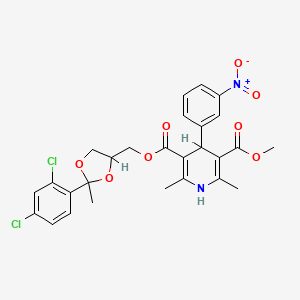
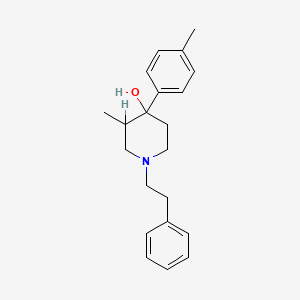
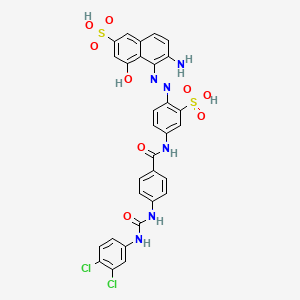
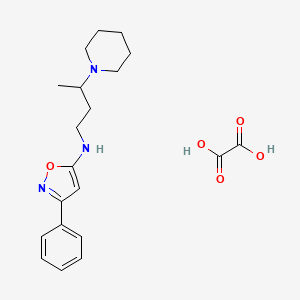
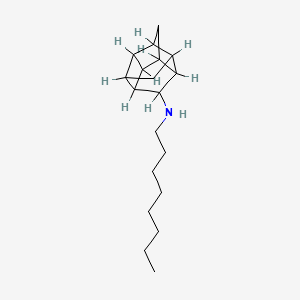
![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
